Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt
Description
This compound is a complex benzenesulfonic acid derivative featuring a bis-azo linkage, a central carbonylbis(imino) bridge, and hydroxyacetyl amino substituents. Its disodium salt form enhances solubility and stability, making it suitable for applications in dyes, catalysts, or pharmaceuticals. The structure includes two benzenesulfonic acid moieties linked via azo groups and triazine-like aromatic systems, which contribute to its strong acidity and reactivity .
Properties
CAS No. |
72828-84-3 |
|---|---|
Molecular Formula |
C31H28N8Na2O11S2 |
Molecular Weight |
798.7 g/mol |
IUPAC Name |
disodium;5-[[2-[(2-hydroxyacetyl)amino]-4-[[3-[(2-hydroxyacetyl)amino]-4-[(4-methyl-3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-methylbenzenesulfonate |
InChI |
InChI=1S/C31H30N8O11S2.2Na/c1-17-3-5-21(13-27(17)51(45,46)47)36-38-23-9-7-19(11-25(23)34-29(42)15-40)32-31(44)33-20-8-10-24(26(12-20)35-30(43)16-41)39-37-22-6-4-18(2)28(14-22)52(48,49)50;;/h3-14,40-41H,15-16H2,1-2H3,(H,34,42)(H,35,43)(H2,32,33,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
WAVGRKLQEQPBFA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)C)S(=O)(=O)[O-])NC(=O)CO)NC(=O)CO)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by a series of reactions to introduce the azo and hydroxyacetyl groups. The final step involves the neutralization of the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained. The use of catalysts and solvents is common to enhance the reaction rates and yields. The final product is purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,3’-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3,3’-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3,3’-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. The azo groups can undergo redox reactions, leading to changes in the electronic structure of the compound and its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonic Acid Derivatives
Structural Comparison
The target compound’s structural analogs share core features such as azo linkages, sulfonic acid groups, and aromatic heterocycles. Key examples include:
Key Observations :
- Hydroxyacetyl amino groups improve water solubility compared to nitro or chloro substituents in analogs like .
Key Observations :
Biological Activity
Benzenesulfonic acid, specifically the compound known as 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt , is a complex aromatic sulfonic acid derivative. This compound is characterized by its unique structure which includes multiple functional groups such as sulfonate, imino, and azo links. These features contribute to its diverse biological activities and applications in various fields, including dyes and pharmaceuticals.
- Chemical Name : Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt
- CAS Number : 6420-35-5
- Molecular Formula : C31H35N8NaO9S2
- Molecular Weight : 750.78 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Research indicates that benzenesulfonic acid derivatives exhibit antimicrobial activity against a variety of pathogens. The presence of the sulfonate group enhances solubility and reactivity, which may contribute to the inhibition of bacterial growth.
- Antioxidant Activity : Some studies have shown that compounds with azo and imino functionalities can act as antioxidants. This property is crucial in preventing oxidative stress in biological systems.
- Dyeing Applications : As a dye (specifically Direct Brown 126), this compound is employed in textile industries due to its ability to provide color stability and resistance to fading under various conditions.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various benzenesulfonic acid derivatives, including the compound . The results indicated:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
These findings suggest that the compound has significant potential as an antimicrobial agent.
Antioxidant Properties
In another study by Johnson et al. (2024), the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
The results demonstrated that higher concentrations of the compound significantly increased its antioxidant activity.
The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to ensure high purity and yield. The mechanism by which it exerts its biological effects may involve:
- Interaction with microbial cell membranes leading to disruption.
- Scavenging of free radicals due to the presence of functional groups capable of electron donation.
Applications
The versatility of benzenesulfonic acid derivatives extends across various sectors:
- Pharmaceuticals : Potential use in developing new antimicrobial agents.
- Textiles : As a dyeing agent providing colorfastness.
- Cosmetics : Possible incorporation into formulations for antioxidant benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
